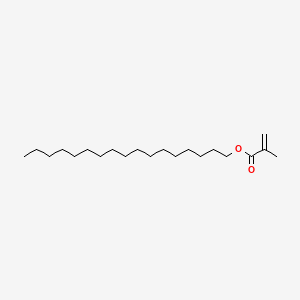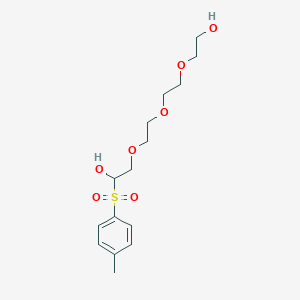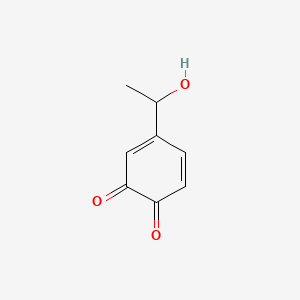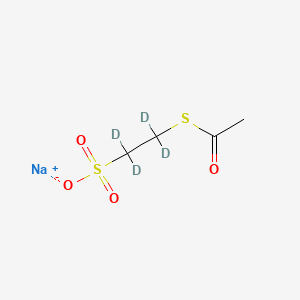
N,N-Didesmethyl trimebutine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride involves multiple steps, including the dealkylation of trimebutine to remove methyl groups. This process typically requires specific reagents and controlled reaction conditions to ensure the desired product is obtained. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didesmethyl Trimebutine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Didesmethyl Trimebutine Hydrochloride is widely used in scientific research, including:
Wirkmechanismus
N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels. This inhibition leads to the relaxation of smooth muscle and a reduction in peristalsis . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimebutine: The parent compound, used for treating irritable bowel syndrome and gastrointestinal motility disorders.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled version used as a tracer in pharmacokinetic studies.
Uniqueness
This compound Hydrochloride is unique due to its specific dealkylated structure, which provides distinct pharmacological properties compared to its parent compound, trimebutine. Its ability to inhibit calcium influx and bind to mu-opioid receptors makes it a valuable tool in research focused on smooth muscle relaxation and gastrointestinal motility .
Eigenschaften
Molekularformel |
C20H25NO5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3 |
InChI-Schlüssel |
CSWLMBOWWYYFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



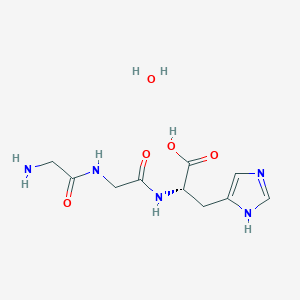


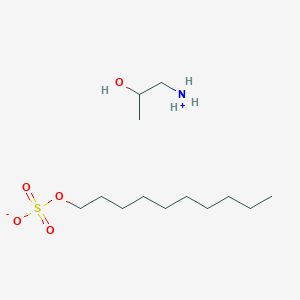
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
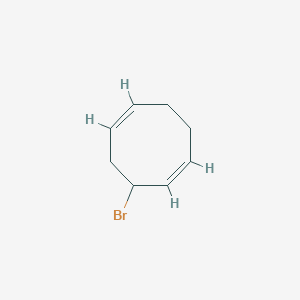
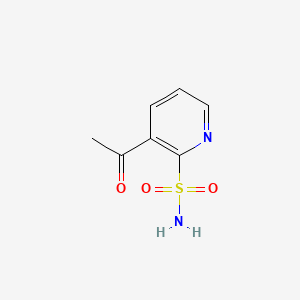

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
